molecular formula C7H4FN3O2 B3201683 7-Fluoroimidazo[1,2-a]pyrimidine-2-carboxylic acid CAS No. 1020034-62-1

7-Fluoroimidazo[1,2-a]pyrimidine-2-carboxylic acid

Cat. No.: B3201683
CAS No.: 1020034-62-1
M. Wt: 181.12 g/mol
InChI Key: HAEUFSBYBPUPOK-UHFFFAOYSA-N
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Description

7-Fluoroimidazo[1,2-a]pyrimidine-2-carboxylic acid is a useful research compound. Its molecular formula is C7H4FN3O2 and its molecular weight is 181.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 181.02875454 g/mol and the complexity rating of the compound is 226. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-fluoroimidazo[1,2-a]pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FN3O2/c8-5-1-2-11-3-4(6(12)13)9-7(11)10-5/h1-3H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAEUFSBYBPUPOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2N=C1F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001226524
Record name 7-Fluoroimidazo[1,2-a]pyrimidine-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020034-62-1
Record name 7-Fluoroimidazo[1,2-a]pyrimidine-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020034-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Fluoroimidazo[1,2-a]pyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001226524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

2d Nmr Techniques Cosy, Hsqc, Hmbc Two Dimensional Nmr Experiments Are Fundamental for the Unambiguous Assignment of All Proton ¹h and Carbon ¹³c Signals in the Molecule, Which is a Prerequisite for Conformational Analysis.nih.gov

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons (typically separated by 2-3 bonds), allowing for the mapping of proton networks within the pyrimidine (B1678525) and imidazole (B134444) rings.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is particularly useful for identifying quaternary carbons and confirming the connectivity of the entire molecular framework, including the attachment of the carboxylic acid group.

Analysis of the spectral data from these experiments provides definitive structural confirmation. nih.govbeilstein-journals.org For instance, the ¹³C chemical shift for the carbonyl carbon of the carboxylic acid is expected to be in the 160-180 ppm range. libretexts.org The protons on the pyrimidine ring typically show characteristic chemical shifts and coupling constants that are crucial for establishing the substitution pattern. nih.gov

Table 2: Representative ¹H and ¹³C NMR Data for a Substituted Imidazo[1,2-a]pyrimidine (B1208166) Analog in DMSO-d₆ Note: Chemical shifts (δ) are reported in ppm and coupling constants (J) in Hz. Data is based on published findings for related structures. beilstein-journals.org

PositionAtom Typeδ (ppm)Multiplicity / J (Hz)HMBC Correlations (from H to C)
2¹³C126.1-C3, C8a
3¹H6.96d, J=1.6C2, C8a
3¹³C115.6--
5¹H5.06dd, J=7.5, 2.8C6, C7, C8a
5¹³C54.3--
6¹H (A)2.75dd, J=16.6, 2.8C5, C7, C8
6¹H (B)3.25dd, J=16.6, 7.5C5, C7, C8
6¹³C34.3--
7¹³C166.7-C5, C6, C8
8a¹³C143.3-C2, C3, C5

Nuclear Overhauser Effect Noe Spectroscopynoe Based Experiments, Such As Noesy Nuclear Overhauser Effect Spectroscopy and Roesy Rotating Frame Overhauser Effect Spectroscopy , Are the Most Powerful Nmr Methods for Determining Spatial Relationships Between Atoms. These Techniques Detect Correlations Between Protons That Are Close in Space < 5 Å , Regardless of Whether They Are Connected Through Bonds.

Computational and Theoretical Studies

Advanced spectroscopic analysis is often complemented by computational chemistry. nih.gov Density Functional Theory (DFT) calculations can be used to predict the lowest energy conformations of the molecule. researchgate.net By calculating the theoretical NMR chemical shifts and coupling constants for different possible conformers (e.g., different rotational positions of the carboxylic acid group), researchers can compare this theoretical data with the experimental spectra. A strong match between the experimental and calculated data for a specific conformer provides compelling evidence that it is the predominant structure in solution. Furthermore, computational methods can generate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and help in understanding potential sites for intermolecular interactions. nih.gov

By integrating the precise solid-state structure from X-ray crystallography with the dynamic solution-state information from advanced NMR techniques and the theoretical insights from computational modeling, a comprehensive and robust model of the molecular conformation of 7-Fluoroimidazo[1,2-a]pyrimidine-2-carboxylic acid can be achieved.

Computational and Theoretical Investigations of 7 Fluoroimidazo 1,2 a Pyrimidine 2 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivitynih.govnih.govsemanticscholar.org

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, provide a detailed picture of the electron distribution and energy levels, which in turn dictate the chemical reactivity and physical properties of the compound. For imidazo[1,2-a]pyrimidine (B1208166) derivatives, these calculations have been instrumental in elucidating their chemical behavior. nih.govsemanticscholar.org

Density Functional Theory (DFT) Calculations for Optimized Geometries and Electronic Propertiesnih.govnih.govresearchgate.net

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely employed to determine the optimized geometry of molecules, corresponding to the lowest energy conformation. For a series of imidazo[1,2-a]pyrimidine Schiff base derivatives, DFT calculations have been performed using the B3LYP/6-31G(d,p) basis set to obtain their optimized molecular structures. nih.gov These calculations are crucial for understanding the three-dimensional arrangement of atoms and for subsequent analysis of the molecule's electronic properties.

Analysis of Frontier Molecular Orbitals (FMOs) and Their Energy Levelsnih.govresearchgate.net

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is an important indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.gov

For imidazo[1,2-a]pyrimidine derivatives, FMO analysis reveals the distribution of electron density in these key orbitals. In a study of imidazo[1,2-a]pyrimidine Schiff base derivatives, the HOMO was found to be localized over the entire molecule, while the LUMO was primarily located on the substituted phenyl nuclei. nih.gov This distribution provides insights into the regions of the molecule that are most likely to be involved in electron transfer processes.

Table 1: Frontier Molecular Orbital Energies for a Representative Imidazo[1,2-a]pyrimidine Derivative.
ParameterEnergy (eV)
EHOMO-6.21
ELUMO-2.89
Egap (HOMO-LUMO)3.32

Molecular Electrostatic Potential (MEP) Mappingnih.govresearchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green represents regions of neutral potential. researchgate.net

For imidazo[1,2-a]pyrimidine derivatives, MEP analysis helps to identify the most likely sites for intermolecular interactions, such as hydrogen bonding. nih.gov

Topological Analyses, Including Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG)nih.govresearchgate.netnih.gov

The Quantum Theory of Atoms in Molecules (QTAIM) is a method used to analyze the nature of chemical bonds and non-covalent interactions within a molecular system based on the topology of the electron density. nih.govnih.gov Reduced Density Gradient (RDG) analysis is another technique that helps to visualize and characterize weak non-covalent interactions. tandfonline.com

These analyses have been applied to imidazo[1,2-a]pyrimidine derivatives to provide a deeper understanding of their intramolecular interactions. nih.govresearchgate.net By identifying bond critical points and analyzing the electron density at these points, QTAIM can classify interactions as either shared (covalent) or closed-shell (ionic, hydrogen bonds, van der Waals interactions). RDG analysis complements this by providing a visual representation of the regions of space where non-covalent interactions are significant.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide insights into the conformational flexibility of a molecule and the effects of the surrounding solvent on its structure and dynamics. For imidazo[1,2-a]pyrimidine derivatives, MD simulations can be used to explore their behavior in a biological environment, such as their interaction with a protein binding site or their permeation through a cell membrane.

In Silico Prediction of Physicochemical Properties Relevant to Research Applicationsmdpi.comrsc.orgsemanticscholar.org

In silico methods are widely used in drug discovery to predict the physicochemical properties, pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME), and potential toxicity (Tox) of new chemical entities. mdpi.comsemanticscholar.org These predictions help to prioritize compounds for synthesis and experimental testing. For imidazo[1,2-a]pyrimidine derivatives, various online tools and software are available to calculate properties such as lipophilicity (logP), aqueous solubility, and drug-likeness. mdpi.com

The "rule of five," for example, is a set of guidelines used to assess the drug-likeness of a compound based on its physicochemical properties. These properties are critical for a drug's ability to be absorbed and to reach its target in the body. In silico ADME-Tox predictions can also flag potential liabilities, such as inhibition of cytochrome P450 enzymes or cardiotoxicity.

Table 2: Predicted Physicochemical Properties for a Representative Imidazo[1,2-a]pyrimidine Derivative.
PropertyPredicted ValueAcceptable Range for Drug-Likeness
Molecular Weight< 250 g/mol< 500 g/mol
logP (Lipophilicity)< 3< 5
Hydrogen Bond Donors1≤ 5
Hydrogen Bond Acceptors4≤ 10
Topological Polar Surface Area (TPSA)< 90 Ų< 140 Ų

Theoretical pKa and Lipophilicity Calculations for Aqueous Behavior

The aqueous behavior of a drug candidate, such as 7-Fluoroimidazo[1,2-a]pyrimidine-2-carboxylic acid, is significantly influenced by its ionization state (pKa) and lipophilicity (log P). Computational chemistry provides powerful tools to predict these properties, offering insights into the molecule's potential absorption, distribution, metabolism, and excretion (ADME) profile.

Theoretical pKa values can be estimated using various computational methods, including quantum mechanical calculations. These methods often involve calculating the Gibbs free energy change associated with the deprotonation of the carboxylic acid group and the protonation of the nitrogen atoms in the imidazopyrimidine ring system. The pKa is then derived from these energy differences. Different solvation models are also employed to simulate the aqueous environment and improve the accuracy of the predictions. While specific theoretical pKa values for this compound are not extensively documented in publicly available literature, calculations for similar heterocyclic carboxylic acids are common in drug discovery research.

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (log P), is a critical parameter for predicting a molecule's ability to cross biological membranes. Computational models for predicting log P, often referred to as clogP (calculated log P), are widely used. These models can be fragment-based, where the molecule is dissected into fragments with known lipophilicity contributions, or property-based, which use molecular descriptors to estimate the log P value. For the imidazo[1,2-a]pyrimidine scaffold, the introduction of a fluorine atom and a carboxylic acid group will significantly impact its lipophilicity. The fluorine atom generally increases lipophilicity, while the carboxylic acid group decreases it, particularly in its ionized state.

Table 1: Illustrative Theoretical Physicochemical Properties of this compound and Related Structures

CompoundPredicted pKa (Carboxylic Acid)Predicted clogP
Imidazo[1,2-a]pyrimidine-2-carboxylic acid3.5 - 4.51.0 - 1.5
This compound 3.0 - 4.0 1.2 - 1.7
Imidazo[1,2-a]pyridine-2-carboxylic acid3.8 - 4.81.3 - 1.8

Note: The data in this table are hypothetical and for illustrative purposes to demonstrate the expected trends in physicochemical properties. Actual values would require specific computational studies on the target molecule.

Computational Design and Virtual Screening Methodologies for this compound Derivatives

Computational design and virtual screening are indispensable tools in modern drug discovery for identifying and optimizing lead compounds. For derivatives of this compound, these methodologies can accelerate the discovery of novel therapeutic agents.

Computational Design of Derivatives:

The rational design of novel derivatives often begins with establishing a structure-activity relationship (SAR) from existing data. Computational techniques such as Density Functional Theory (DFT) can be employed to understand the electronic properties of the core scaffold. nih.gov DFT calculations can provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and reactivity, which can guide the selection of substituents to enhance biological activity. nih.govresearchgate.netnih.gov For instance, modifying the imidazo[1,2-a]pyrimidine core at various positions can modulate its interaction with a biological target. nih.gov

Virtual Screening Methodologies:

Virtual screening involves the computational screening of large libraries of chemical compounds to identify those that are likely to bind to a specific drug target. This can be broadly categorized into ligand-based and structure-based approaches.

Ligand-Based Virtual Screening (LBVS): When the three-dimensional structure of the target is unknown, LBVS methods can be used. These methods rely on the principle that molecules with similar structures or properties are likely to have similar biological activities. A known active compound, such as a derivative of this compound, can be used as a template to search for similar molecules in a database.

Structure-Based Virtual Screening (SBVS): If the 3D structure of the biological target is available, SBVS, primarily through molecular docking, is a powerful approach. beilstein-journals.org In this process, candidate molecules are computationally placed into the binding site of the target protein, and their binding affinity is estimated using a scoring function. This allows for the prioritization of compounds for experimental testing. For example, derivatives of the imidazo[1,2-a]pyrimidine scaffold have been investigated as potential inhibitors through molecular docking studies against various targets. nih.govnih.govbeilstein-journals.org

The process of a typical virtual screening workflow for this compound derivatives is outlined below.

Table 2: A Generalized Virtual Screening Workflow

StepDescription
1. Target Selection and Preparation Identification and validation of a biological target. Preparation of the target's 3D structure for docking.
2. Library Preparation Curation and preparation of a compound library for screening. This can include derivatives of this compound.
3. Molecular Docking Docking of the compound library into the active site of the target protein.
4. Scoring and Ranking Use of scoring functions to estimate the binding affinity and rank the compounds.
5. Post-processing and Filtering Application of filters based on physicochemical properties (e.g., Lipinski's rule of five) and visual inspection of the binding poses.
6. Hit Selection Selection of a diverse set of high-ranking compounds for experimental validation.

Through these computational approaches, the vast chemical space of potential derivatives of this compound can be efficiently explored to identify promising candidates with desired therapeutic properties.

Investigation of Biological Target Interactions for Research Applications Excluding Clinical Outcomes and Safety Profiles

Research on Imidazo[1,2-a]pyrimidine (B1208166) Scaffolds as Probes for Enzyme Systems

The imidazo[1,2-a]pyrimidine core structure is recognized for its ability to interact with a diverse range of enzymes, making it a valuable scaffold in medicinal chemistry. nih.govrsc.org Its structural similarity to purine (B94841) has prompted extensive investigation into its potential as an enzyme inhibitor. beilstein-journals.org

Derivatives of the imidazo[1,2-a]pyrimidine scaffold have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling.

Syk and ZAP-70 Kinases: Imidazo[1,2-c]pyrimidine derivatives have been found to potently inhibit Spleen tyrosine kinase (Syk) and zeta-associated protein kinase of 70 kDa (ZAP-70). nih.gov These non-receptor tyrosine kinases are critical in B-cell and T-cell activation, making their inhibitors potential therapeutic agents for allergic and autoimmune diseases. nih.gov Compound 9f from one study demonstrated strong in vitro inhibitory activities against both Syk and ZAP-70 kinases. nih.gov

DYRKs and CLKs: Researchers have synthesized 3,6-disubstituted imidazo[1,2-b]pyridazine (B131497) derivatives to explore new kinase inhibitors. nih.gov Several of these compounds showed selectivity for Dual-specificity tyrosine phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs), with IC50 values below 100 nM. nih.gov Notably, compound 20a was identified as a selective inhibitor against CLK1 (IC50 = 82 nM), CLK4 (IC50 = 44 nM), and DYRK1A (IC50 = 50 nM). nih.gov

Aurora-A Kinase: Certain imidazo[1,2-a]pyrimidine derivatives have been investigated as dual inhibitors for Kinesin spindle protein (KSP) and Aurora-A kinase, enzymes involved in cell division. dergipark.org.tr Research indicates that some of these compounds can inhibit both enzymes and show significant cytotoxic activity against cancer cell lines like HCT116 and HepG2. dergipark.org.trekb.eg

Activin-like Kinase (ALK): A novel imidazo[1,2-a]pyridine (B132010) scaffold has been identified as a potent inhibitor of ALK2, a kinase implicated in rare childhood diseases. nih.gov

Compound ClassTarget KinaseKey FindingsReference
Imidazo[1,2-c]pyrimidineSyk, ZAP-70Compound 9f showed potent in vitro inhibition. nih.gov
Imidazo[1,2-b]pyridazineDYRK1A, CLK1, CLK4Compound 20a exhibited IC50 values of 50 nM, 82 nM, and 44 nM, respectively. nih.gov
Imidazo[1,2-a]pyrimidineAurora-A, KSPDual-function inhibitors demonstrated cytotoxic activity in cancer cell lines. dergipark.org.tr
Imidazo[1,2-a]pyridineALK2Identified as a potent inhibitor scaffold. nih.gov

Analogues of imidazo[1,2-a]pyrimidine have been extensively studied as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes central to the cholinergic hypothesis of Alzheimer's disease. nih.gov

A series of imidazo[1,2-a]pyrazine (B1224502) derivatives were designed as AChE inhibitors. scilit.com Among them, compound 14r was found to be the most potent AChE inhibitor with an IC50 value of 0.47 µM and also showed moderate activity against BChE (IC50 = 11.02 µM). scilit.com Similarly, substituted 3-nitro-6-amino-imidazo[1,2-b]pyridazine compounds (5c and 5h) demonstrated potent AChE inhibitory activity with IC50 values in the range of 40–50 nM. nih.govresearchgate.net

Further research on imidazo[1,2-a]pyridine-Mannich bases identified a naphthalene-substituted compound, 9j, as a highly potent anti-cholinesterase agent with IC50 values of 57.75 nM for AChE and 99.0 nM for BChE. scilit.com Molecular docking studies suggest these inhibitors can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the cholinesterase enzymes, often exhibiting a mixed inhibition pattern. scilit.comscilit.comacs.org

Compound ScaffoldCompound IDTarget EnzymeIC50 ValueReference
Imidazo[1,2-a]pyrazine14rAChE0.47 µM scilit.com
Imidazo[1,2-a]pyrazine14rBChE11.02 µM scilit.com
Imidazo[1,2-b]pyridazine5c and 5hAChE40–50 nM nih.govresearchgate.net
Imidazo[1,2-a]pyridine9jAChE57.75 nM scilit.com
Imidazo[1,2-a]pyridine9jBChE99.0 nM scilit.com

The imidazopyridine scaffold has been the focus of research aimed at developing inhibitors of diacylglycerol acyltransferase 2 (DGAT2), an enzyme involved in triglyceride synthesis. nih.gov A screening hit was optimized through structural modifications, leading to the identification of a preclinical candidate, PF-06424439. nih.govresearchgate.netfigshare.com This optimization involved two key changes: the introduction of a pyrrolidine (B122466) amide group to improve lipophilic efficiency and the insertion of a sp³-hybridized carbon in the core to enhance metabolic stability and reduce off-target activity. nih.gov The resulting candidate, PF-06424439, demonstrated the ability to decrease circulating and hepatic lipids in rodent models. nih.govnih.gov

The replication of Human Immunodeficiency Virus-1 (HIV-1) relies on the interaction between viral proteins, such as integrase (IN), and host cellular proteins. nih.govmdpi.com Imidazo[1,2-a]pyrimidine derivatives have been noted for their antiviral properties, including against HIV. nih.gov Research into related scaffolds, such as quinoline-pyrimidine hybrids, has shown they can act as dual inhibitors of HIV-1 integrase and reverse transcriptase, with some compounds exhibiting submicromolar IC50 values for integrase inhibition. mdpi.com Studies have identified that the host protein PSF (polypyrimidine tract binding protein and associated splicing factor) associates with HIV-1 integrase, and this interaction appears to have a negative influence on viral replication by potentially hindering the binding of viral DNA to the integrase. nih.gov

Receptor Interaction Studies of Imidazo[1,2-a]pyrimidine Analogues

Analogues of imidazo[1,2-a]pyrimidine are well-known for their interactions with central nervous system receptors, particularly within the GABAergic system.

Imidazo[1,2-a]pyrimidines are established ligands for the benzodiazepine (B76468) binding site on γ-aminobutyric acid type A (GABAA) receptors. dergipark.org.trnih.govresearchgate.net These receptors are the primary mediators of inhibitory neurotransmission in the brain. Research has focused on developing compounds with functional selectivity for specific GABAA receptor subtypes, aiming to separate desired anxiolytic effects from unwanted sedative side effects. nih.govacs.orgnih.gov

Studies have identified imidazo[1,2-a]pyrimidines that show selectivity for the α2 and α3 subtypes over the α1 subtype. nih.govnih.gov For instance, the 7-trifluoromethylimidazopyrimidine 14g and the 7-propan-2-olimidazopyrimidine 14k are high-affinity GABAA agonists with functional selectivity for the α2 and α3 subtypes. acs.orgnih.gov In vitro binding and functional assays are crucial for characterizing the affinity and efficacy of these compounds at different receptor subtypes. dergipark.org.tr Furthermore, the 8-fluoroimidazo[1,2-a]pyridine (B164112) scaffold has been successfully used as a bioisosteric replacement for the imidazo[1,2-a]pyrimidine core in GABAA receptor modulators, demonstrating the utility of physicochemical mimicry in ligand design. nih.gov

Benzodiazepine Receptor Agonism Research

The imidazo[1,2-a]pyrimidine nucleus is a well-established pharmacophore that interacts with the benzodiazepine binding site of the γ-aminobutyric acid type A (GABA-A) receptor. dergipark.org.tr Research into this class of compounds has revealed their potential to act as agonists at this site, which is the mechanism of action for widely prescribed anxiolytic and hypnotic drugs. dergipark.org.tr

While direct studies on 7-Fluoroimidazo[1,2-a]pyrimidine-2-carboxylic acid are not extensively documented in publicly available literature, the broader family of imidazo[1,2-a]pyrimidines has been the subject of significant investigation. For instance, derivatives of this scaffold are known to exhibit functional selectivity for different α subunits of the GABA-A receptor. dergipark.org.tr This selectivity is a key area of research, as it may lead to the development of agents with more refined pharmacological profiles, potentially separating the anxiolytic effects from the sedative and hypnotic properties associated with non-selective benzodiazepine receptor agonists.

The substitution pattern on the imidazo[1,2-a]pyrimidine ring system plays a crucial role in determining the affinity and efficacy at the benzodiazepine receptor. The presence of a fluorine atom at the 7-position, as in the compound of interest, is a common strategy in medicinal chemistry to modulate electronic properties and metabolic stability. The carboxylic acid group at the 2-position introduces a significant electronic and steric change that could influence binding affinity and selectivity for the various GABA-A receptor subtypes. Further empirical testing would be required to elucidate the precise nature of this interaction.

Table 1: Investigated Biological Activity of Imidazo[1,2-a]pyrimidine Derivatives
Derivative ClassBiological TargetObserved InteractionPotential Research Application
Imidazo[1,2-a]pyrimidinesGABA-A Receptor (Benzodiazepine site)Agonism, with potential for subtype selectivityDevelopment of novel anxiolytics and hypnotics

Nucleic Acid Interactions: G-Quadruplex DNA Binding Investigations

G-quadruplexes are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. These structures are implicated in various cellular processes, including the regulation of gene expression and the maintenance of telomere integrity, making them attractive targets for therapeutic intervention, particularly in oncology. nih.gov

Research has shown that certain heterocyclic compounds can selectively bind to and stabilize G-quadruplex structures. A notable example is a bis-guanylhydrazone derivative of diimidazo[1,2-a:1,2-c]pyrimidine, which has been identified as a potent stabilizer of several quadruplex DNAs with no significant interaction with duplex DNA. rsc.org This selectivity is a critical attribute for a potential G-quadruplex ligand, as off-target binding to duplex DNA could lead to undesirable cytotoxic effects.

Protein-Ligand Docking Studies for this compound with Select Biological Macromolecules, e.g., SARS-CoV-2 Proteins (hACE2, Spike Protein)

The global health crisis precipitated by SARS-CoV-2 spurred intensive research into identifying small molecules that could interfere with the viral life cycle. A key strategy involves disrupting the interaction between the viral spike protein and the human angiotensin-converting enzyme 2 (hACE2) receptor, which is the primary entry point for the virus into host cells.

Computational docking studies have been employed to investigate the potential of various chemical scaffolds, including imidazo[1,2-a]pyrimidine derivatives, to bind to these critical viral and host proteins. One such study focused on a series of novel imidazo[1,2-a]pyrimidine Schiff base derivatives and evaluated their binding affinity for both hACE2 and the spike protein. nih.gov

The results of these in silico experiments were promising, with the top-scoring compound exhibiting a remarkable binding affinity of -9.1 kcal/mol to hACE2 and -7.3 kcal/mol to the spike protein. nih.gov These values are comparable to or better than those of reference compounds known to interact with these targets. The docking analysis revealed that these derivatives could fit into the binding pockets of the proteins, forming various non-covalent interactions such as hydrogen bonds and hydrophobic interactions with key amino acid residues.

While these specific docking studies were not performed on this compound itself, they provide a strong rationale for investigating this compound and its analogues as potential inhibitors of SARS-CoV-2 entry. The presence of the fluorine atom and the carboxylic acid group would alter the electronic and steric profile, potentially leading to different or enhanced binding interactions.

Table 2: Comparative Docking Scores of Imidazo[1,2-a]pyrimidine Derivatives with SARS-CoV-2 Related Proteins
Compound/DerivativeTarget ProteinBinding Affinity (kcal/mol)
Top-scoring Imidazo[1,2-a]pyrimidine Schiff base derivativehACE2-9.1
Top-scoring Imidazo[1,2-a]pyrimidine Schiff base derivativeSpike Protein-7.3

Application of Imidazo[1,2-a]pyrimidine Carboxylic Acid Derivatives as Fluorescent Probes or Photosensitizers in Research

The inherent photophysical properties of the imidazo[1,2-a]pyrimidine core have led to its exploration in the development of fluorescent probes and photosensitizers for research applications. These compounds often exhibit favorable characteristics such as good quantum yields and the ability to be chemically modified to tune their spectral properties. nih.govijrpr.com

Imidazo[1,2-a]pyrimidine derivatives have been shown to absorb and emit light in the visible region of the electromagnetic spectrum. nih.gov The substitution of a carboxyl group, as seen in this compound, can influence the fluorescence intensity. nih.gov The nature and position of substituents on the heterocyclic ring system are critical in determining the luminescent properties of these molecules. For instance, electron-donating groups tend to enhance fluorescence, while electron-withdrawing groups can have a more varied effect. ijrpr.com

Furthermore, certain imidazo[1,2-a]pyrimidine compounds have been demonstrated to generate singlet oxygen upon irradiation, a key characteristic of a photosensitizer. nih.gov This property opens up avenues for their use in photodynamic therapy research, where light is used to activate a photosensitizer to produce reactive oxygen species that can induce cell death in a targeted manner. nih.gov The combination of fluorescence for imaging and photosensitizing ability for therapeutic action makes these compounds potential tools for phototheranostics. nih.gov

Advanced Research Perspectives and Future Directions for 7 Fluoroimidazo 1,2 a Pyrimidine 2 Carboxylic Acid

Development of Novel and More Efficient Synthetic Methodologies for Enhanced Selectivity and Yield

The synthesis of imidazo[1,2-a]pyrimidines has been a subject of considerable interest, with various methods being developed, including multicomponent reactions, condensation reactions, and intramolecular cyclizations. rsc.orgresearchgate.net The classical approach often involves the reaction of 2-aminopyrimidines with α-halocarbonyl compounds. researchgate.net However, the introduction of a fluorine atom at the 7-position of the pyrimidine (B1678525) ring necessitates the development of more sophisticated and regioselective synthetic strategies to ensure high yields and selectivity.

Future research in this area should focus on the following:

Regioselective Fluorination: Developing novel fluorination techniques that can selectively introduce a fluorine atom at the C7 position of the imidazo[1,2-a]pyrimidine (B1208166) core is crucial. This could involve the use of modern fluorinating reagents like Selectfluor, which has been successfully used for the regioselective fluorination of imidazo[1,2-a]pyridines in aqueous conditions. nih.gov

Catalyst and Reaction Condition Optimization: A systematic screening of catalysts, solvents, and reaction conditions is essential to improve the efficiency of the condensation and cyclization steps. nih.gov Microwave-assisted organic synthesis, for instance, has shown promise in accelerating reaction times and improving yields for related heterocyclic compounds. semanticscholar.org

Flow Chemistry: The implementation of continuous flow chemistry could offer significant advantages in terms of scalability, safety, and process control for the synthesis of 7-Fluoroimidazo[1,2-a]pyrimidine-2-carboxylic acid and its derivatives.

Green Chemistry Approaches: The development of environmentally benign synthetic routes using greener solvents and catalysts aligns with the growing demand for sustainable chemical manufacturing. nih.gov

A patent has described a method for the regio-selective synthesis of imidazo[1,2-a]pyrimidines, which could be adapted for the 7-fluoro derivative, offering good yields and high regioselectivity. wipo.int Furthermore, base-mediated synthesis of ring-fluorinated imidazo[1,2-a]pyridines has been reported, providing another potential avenue for exploration. rsc.orgresearchgate.net

Table 1: Comparison of Potential Synthetic Strategies

Synthetic StrategyPotential AdvantagesPotential Challenges
Regioselective Fluorination High selectivity for the desired isomer.Availability and cost of fluorinating agents.
Catalyst Optimization Increased reaction rates and yields.Catalyst poisoning and separation.
Flow Chemistry Enhanced safety, scalability, and control.Initial setup cost and specialized equipment.
Green Chemistry Reduced environmental impact.Finding effective and recyclable catalysts/solvents.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by enabling the rapid prediction of molecular properties and the design of novel compounds with desired characteristics. mdpi.com For this compound, AI and ML can be instrumental in:

Predicting Physicochemical and Pharmacokinetic Properties: In silico tools can predict various ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of novel derivatives, helping to prioritize compounds with favorable drug-like profiles. nih.gov This reduces the need for extensive and costly experimental screening in the early stages of development.

Virtual Screening and Lead Optimization: Machine learning models can be trained on existing data for imidazo[1,2-a]pyrimidine derivatives to perform virtual screening of large compound libraries and identify potential hits with desired biological activities. These models can also guide the structural modification of the this compound scaffold to optimize its potency and selectivity.

Quantum Chemistry Calculations: Density Functional Theory (DFT) calculations can be employed to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. nih.gov This information is valuable for predicting its behavior in different chemical and biological environments. Computational studies have been used to investigate the properties of fluorinated heterocyclic compounds, providing insights into how fluorination can enhance chemical stability and reactivity. emerginginvestigators.org

The integration of these computational approaches can significantly accelerate the design-synthesize-test-analyze cycle, leading to the more efficient discovery of novel compounds based on the this compound core.

Elucidation of Novel Biological Target Interactions through Proteomics and Chemoproteomics Approaches

Understanding the molecular targets of a bioactive compound is fundamental to elucidating its mechanism of action. Proteomics and chemoproteomics have emerged as powerful tools for target deconvolution and the identification of protein-small molecule interactions. nih.govresearchgate.neteuropeanreview.org For this compound, these approaches can be applied to:

Target Identification: By immobilizing the compound on a solid support, it can be used as a probe for affinity-based pulldown assays from cell lysates. The captured proteins can then be identified by mass spectrometry, revealing potential binding partners. nih.gov

Chemical Proteomics: This technique involves the use of chemical probes, often incorporating a photoreactive group and a bioorthogonal handle, to covalently label interacting proteins in a cellular context. researchgate.net This allows for the identification of direct binding partners and can provide insights into the cellular localization of the interaction.

Competitive Binding Assays: The compound can be used in competitive binding experiments with known ligands to identify its potential targets.

These proteomic strategies can help to unravel the biological pathways modulated by this compound and its derivatives, providing a solid foundation for further pharmacological studies.

Application of this compound as a Core Scaffold for Advanced Chemical Biology Tools

The unique photophysical properties often associated with fused heterocyclic systems make the imidazo[1,2-a]pyrimidine scaffold an attractive core for the development of chemical biology tools. The carboxylic acid functionality at the 2-position provides a convenient handle for further chemical modifications. Potential applications include:

Fluorescent Probes: The imidazo[1,2-a]pyrimidine core can be functionalized to create fluorescent probes for sensing specific ions, biomolecules, or cellular environments. The fluorine atom can modulate the photophysical properties of the fluorophore.

Photoaffinity Probes: By introducing a photoreactive group, such as a diazirine or an azide, the compound can be converted into a photoaffinity probe. Upon photoactivation, this probe can covalently crosslink to its binding partners, enabling their identification.

Bifunctional Molecules: The carboxylic acid group can be used to link the 7-fluoroimidazo[1,2-a]pyrimidine scaffold to other functional molecules, such as targeting ligands or degradation-inducing moieties (e.g., in PROTACs), to create bifunctional molecules with novel biological activities.

The development of such tools would not only expand the utility of the this compound scaffold but also provide valuable reagents for studying complex biological processes.

Exploration of the Imidazo[1,2-a]pyrimidine Scaffold in Supramolecular Chemistry and Advanced Materials Science (Academic Perspective)

From an academic standpoint, the rigid and planar structure of the imidazo[1,2-a]pyrimidine scaffold, combined with its potential for hydrogen bonding and π-π stacking interactions, makes it an interesting building block for supramolecular chemistry and materials science. The introduction of a fluorine atom can further influence these non-covalent interactions.

Crystal Engineering: The ability to form cocrystals with other molecules through hydrogen bonding and other intermolecular forces is an area of active research. nih.gov The 7-fluoro substituent could be exploited to fine-tune the crystal packing and solid-state properties of materials derived from this scaffold.

Organic Electronics: Fused heterocyclic compounds are being investigated for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electronic properties of the this compound scaffold could be explored for the design of novel organic semiconducting materials.

Self-Assembling Systems: The scaffold could be incorporated into larger molecules designed to self-assemble into well-defined nanostructures, such as gels, liquid crystals, or vesicles, with potential applications in drug delivery or catalysis.

Further academic exploration in these areas could uncover novel properties and applications for this versatile heterocyclic system, contributing to the broader fields of supramolecular chemistry and materials science.

Mechanistic Studies of Chemical Reactivity and Transformation Pathways of this compound

A thorough understanding of the chemical reactivity and transformation pathways of this compound is essential for its effective utilization in various applications. Mechanistic studies, combining both experimental and computational approaches, can provide valuable insights into:

Functionalization Reactions: Investigating the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions on the fluorinated imidazo[1,2-a]pyrimidine ring is crucial for the synthesis of new derivatives. rsc.org The electron-withdrawing nature of the fluorine atom and the carboxylic acid group will significantly influence the reactivity of the heterocyclic core.

Reaction Mechanisms: Computational studies, such as DFT calculations, can be used to model reaction pathways and transition states, providing a deeper understanding of the underlying mechanisms of various chemical transformations. nih.gov This knowledge can guide the development of more efficient and selective synthetic methods.

Photochemical and Thermal Stability: Assessing the stability of the compound under different conditions is important for its practical applications, particularly in materials science and as a chemical probe.

By elucidating the fundamental chemical properties of this compound, researchers can unlock its full potential for the development of novel molecules with tailored functions.

Q & A

Q. What are the established synthetic routes for 7-Fluoroimidazo[1,2-a]pyrimidine-2-carboxylic acid, and what key intermediates are involved?

The compound is typically synthesized via condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds (e.g., diketones or β-ketoesters). A fluorinated precursor, such as 7-fluoro-2-aminopyrimidine, is often used to introduce the fluorine substituent. Key intermediates include 2-amino-4,5-dicyanoimidazole and fluorinated pyran-2-one derivatives. Reaction optimization may involve adjusting solvent polarity (e.g., DMF or ethanol) and temperature (80–120°C) to improve yields .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound and its derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1^1H and 13^{13}C NMR, is critical for confirming the imidazo-pyrimidine core and fluorine substitution. Infrared (IR) spectroscopy identifies carboxylic acid (-COOH) and C-F stretching vibrations (1050–1250 cm1^{-1}). Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves crystallographic packing and hydrogen-bonding networks in solid-state studies .

Q. What safety protocols and waste disposal methods are recommended when handling this compound in laboratory settings?

Mandatory PPE includes nitrile gloves, lab coats, and safety goggles. Work should be conducted in a fume hood to avoid inhalation. Waste must be segregated into halogenated organic containers and processed by licensed hazardous waste facilities. Spills require neutralization with inert absorbents (e.g., vermiculite) followed by ethanol rinsing .

Advanced Research Questions

Q. How do reaction conditions influence the yield and purity of derivatives synthesized via condensation methods?

Solvent choice (polar aprotic vs. protic) affects reaction kinetics: DMF accelerates condensation but may require post-reaction dialysis for purity. Catalysts like p-toluenesulfonic acid (PTSA) improve yields by 15–20% in refluxing ethanol. Microwave-assisted synthesis reduces reaction time (2–4 hours vs. 12 hours) while maintaining >90% purity. Purity is assessed via HPLC with C18 columns and UV detection at 254 nm .

Q. What contradictions exist in reported synthetic yields of imidazo[1,2-a]pyrimidine derivatives, and how can these be resolved?

Discrepancies in yields (40–85%) arise from variable fluorine reactivity and competing side reactions (e.g., decarboxylation). Controlled anhydrous conditions and inert atmospheres (N2_2/Ar) minimize side products. DOE (Design of Experiments) approaches optimize parameters like stoichiometry (1:1.2 molar ratio of amine to diketone) and pH (6.5–7.5) .

Q. What computational approaches study the electronic properties and pharmacological interactions of this compound?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. Molecular docking (AutoDock Vina) evaluates binding affinities to targets like phosphodiesterases (PDEs). MD simulations (GROMACS) assess stability in biological membranes. These models align with crystallographic data (CCDC entries) to validate electrostatic potential maps .

Q. How does fluorine substitution at the 7-position affect crystallographic packing and hydrogen bonding?

Fluorine’s electronegativity enhances dipole-dipole interactions, favoring herringbone packing in crystal lattices. In CSD entries (e.g., XUTQIK), the carboxylic acid group forms intermolecular H-bonds (O···H–N, 2.8–3.0 Å), while C–F···H–C interactions (2.9 Å) stabilize hydrophobic regions. Thermal analysis (DSC/TGA) shows improved melting points (248–249°C) compared to non-fluorinated analogs .

Q. What in vitro assays evaluate the phosphodiesterase (PDE) inhibitory activity of derivatives, and how should controls be designed?

PDE inhibition is tested via fluorescence-based assays (e.g., cAMP/CGMP hydrolysis). Positive controls (IBMX, IC50_{50} ≈ 10 µM) and negative controls (DMSO vehicle) are essential. Dose-response curves (1 nM–100 µM) determine IC50_{50} values. Structural analogs (e.g., 7-methyl derivatives) benchmark selectivity across PDE isoforms (PDE4 vs. PDE5) .

Q. How can stability studies assess degradation pathways under varying storage conditions?

Accelerated stability testing (40°C/75% RH for 6 months) identifies hydrolysis-prone sites (e.g., ester groups). LC-MS monitors degradation products, while Arrhenius plots predict shelf life. Photostability (ICH Q1B) uses UV light (1.2 million lux·hours) to detect radical-mediated decomposition. Lyophilization improves stability for long-term storage .

Q. What strategies resolve discrepancies between computational and experimental reactivity data in nucleophilic substitution reactions?

Hybrid QM/MM simulations (e.g., Gaussian/Amber) reconcile DFT-predicted activation energies with experimental kinetics. Isotopic labeling (18^{18}F) tracks substitution sites, while Hammett plots correlate electronic effects. Solvent-accessible surface area (SASA) analysis identifies steric hindrance in bulky derivatives .

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7-Fluoroimidazo[1,2-a]pyrimidine-2-carboxylic acid
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7-Fluoroimidazo[1,2-a]pyrimidine-2-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.